N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYISATUCLXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Nitration: The nitro group is introduced by nitrating the benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and automated systems for the coupling reaction to minimize human error and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: It can inhibit the biosynthesis of essential biomolecules in pathogens or cancer cells, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Analogous Compounds
Impact of Substituents on Activity
- Electron-Withdrawing Groups (Nitro/Chloro):
The target compound’s 3-nitro group likely enhances electrophilic interactions with enzyme active sites, as seen in VEGFR-2 inhibitors like compound 5c (IC₅₀ = 0.42 µM for VEGFR-2) in . However, nitro positioning matters: 2-nitrobenzamide derivatives () may exhibit different binding kinetics compared to 3-nitro analogs. - Thiazole Core Modifications:
Substituting the thiazole’s 4-position with chlorophenyl (target compound) vs. methylphenyl () alters hydrophobicity and steric bulk. For example, 4-methylphenyl in ’s compound increased growth modulation efficacy (129.23%), suggesting bulky substituents may improve membrane permeability . - Anti-inflammatory compound 5c () uses a 4-chlorobenzamide, indicating halogenation at specific positions enhances activity.
Enzyme Selectivity and Mechanism
- COX/LOX Inhibition:
Thiazole derivatives with hydroxy/methoxy groups (e.g., 6a in ) show dual COX-1/COX-2 inhibition, whereas the target compound’s nitro group might favor selective VEGFR-2 or kinase inhibition, as seen in phthalazine analogs (). - Cytotoxicity:
Compounds like 5c () demonstrated cytotoxicity against Hep G2 (IC₅₀ = 8.2 µM) and MCF-7 (IC₅₀ = 9.7 µM) cells, suggesting that chloro and nitro substituents synergistically enhance antiproliferative effects.
Physicochemical Properties
- However, chloro substituents may counterbalance this by adding hydrophobicity.
- Synthetic Accessibility: The target compound’s synthesis is comparable to ’s methods, using 2-aminothiazoles and nitrobenzoyl chlorides. In contrast, phthalazine derivatives () require additional steps for heterocyclic ring formation.
Biological Activity
Overview
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl substituent, and a nitrobenzamide moiety, which contribute to its pharmacological properties. Research into its biological activity has revealed various mechanisms of action, including anti-cancer properties and inhibition of specific enzymes.
- IUPAC Name : this compound
- Molecular Formula : C14H10ClN3O2S
- Molecular Weight : 319.76 g/mol
- Structure : The compound consists of a thiazole ring connected to a nitrobenzamide group, which is crucial for its biological interactions.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer activity through various pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target RET kinase, which is implicated in several cancers. In vitro assays indicate moderate to high potency against RET kinase, suggesting its potential as a lead compound for cancer therapy .
- Mechanism of Action : The compound's mechanism involves the disruption of cellular signaling pathways that promote cancer cell survival and proliferation. It appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes:
- Dihydrofolate Reductase (DHFR) : The compound may affect DHFR activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR .
- Acetylcholinesterase (AChE) : Some derivatives of benzamide compounds similar to this one have shown potent inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent substitution reactions to introduce the chlorophenyl and nitrophenyl groups. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Table 2: Synthetic Routes
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Thiazole Formation | Cyclization | Appropriate precursors |
| Substitution | Electrophilic substitution | Chlorophenyl/nitrophenyl halides |
| Final Coupling | Enamide formation | Base and solvent conditions |
Q & A
Q. What are the established synthetic routes for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide?
The compound is synthesized via a two-step approach:
Thiazole ring formation : React 4-(4-chlorophenyl)thiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product.
Key validation: Use and NMR to confirm amide bond formation and aromatic substituent positions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign peaks for the thiazole ring protons (δ 7.2–7.8 ppm), nitrobenzamide protons (δ 8.0–8.5 ppm), and chlorophenyl group (δ 7.3–7.6 ppm).
- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or Cl substituents).
- UV-Vis : Analyze π→π* transitions (λ ~270–320 nm) to assess electronic conjugation .
Q. How can solubility challenges be addressed in biological assays?
- Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays).
- Surfactants : Add 0.1% Tween-80 or cyclodextrins to improve aqueous dispersion.
- Control experiments : Include solvent-only controls to rule out cytotoxicity from excipients .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock4 to model interactions with enzymes (e.g., kinases). Parameters:
- Receptor grid centered on ATP-binding pocket (20 Å).
- Lamarckian genetic algorithm (50 runs, population size 150).
- Validate docking poses with MD simulations (NAMD/GROMACS) .
- Electrostatic potential mapping : Multiwfn software calculates electron density and electrostatic surfaces to identify nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Perform IC assays in triplicate with standardized protocols (e.g., MTT for cytotoxicity).
- Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to confirm selectivity.
- Structural analogs : Compare activity of derivatives (e.g., nitro-to-amide substitutions) to isolate pharmacophoric features .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Modify substituents :
- Replace 3-nitro with cyano or sulfonamide to alter electron-withdrawing effects.
- Introduce methyl/methoxy groups on the benzamide ring to enhance lipophilicity.
- Assay design : Test analogs in parallel against primary (e.g., cancer cell lines) and secondary targets (e.g., bacterial biofilms) .
Q. What are the limitations of current stability studies, and how can they be improved?
- Degradation pathways : Use LC-MS to identify hydrolytic (amide bond cleavage) or photolytic (nitro group reduction) products.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC (C18 column, acetonitrile/water).
- Crystallography : Solve X-ray structures to correlate solid-state stability with intermolecular interactions (e.g., H-bonding) .
Methodological Tools and Data Interpretation
Q. How to analyze electronic effects of the nitro group on reactivity?
- DFT calculations : Compute HOMO/LUMO energies (Gaussian09, B3LYP/6-31G**) to predict sites for electrophilic attack.
- Reactivity indices : Use Fukui functions (Multiwfn) to identify nucleophilic centers on the thiazole ring .
Q. What experimental controls are essential in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
